molecular formula C17H26ClN3O B2977424 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide CAS No. 179258-00-5

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B2977424
CAS No.: 179258-00-5
M. Wt: 323.87
InChI Key: VDMUKYJQQOEPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide is a synthetic compound characterized by a piperazine core substituted with a 4-chlorophenyl group at the 1-position. This piperazine ring is connected via an ethyl linker to a 2,2-dimethylpropanamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the dimethylpropanamide group contributes to metabolic stability and bioavailability.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O/c1-17(2,3)16(22)19-8-9-20-10-12-21(13-11-20)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUKYJQQOEPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of anhydrous cesium carbonate and sodium iodide in dimethyl sulfoxide (DMSO) at room temperature for 12 hours . The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various complex molecules.

    Biology: Studied for its interaction with biological receptors, particularly dopamine receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the D4 receptor. It acts as a potent and selective ligand, binding to the receptor and modulating its activity. This interaction influences various signaling pathways within the cell, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs, as outlined below.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Amide/Linker Group Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound : N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide 4-Chlorophenyl Ethyl-linked 2,2-dimethylpropanamide C₁₇H₂₄ClN₃O 333.85 Balanced lipophilicity; potential CNS activity N/A
Compound 7o : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl Pentanamide linked to pyridinylphenyl C₂₇H₂₉Cl₂N₅O 534.46 Enhanced halogenation; pyridine moiety may improve solubility
Compound 8g : N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethylpropanamide 3,4-Difluorobenzoyl Pyridine-linked dimethylpropanamide C₂₉H₂₈F₂N₄O₃ 546.56 Fluorinated benzoyl group; high molecular weight
Compound in : N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide 2-Furoyl Chlorophenyl-linked dimethylpropanamide C₂₀H₂₄ClN₃O₃ 389.88 Furoyl group may enhance metabolic stability
Cetirizine Ethyl Ester () (4-Chlorophenyl)phenylmethyl Ethoxyacetic acid ester C₂₄H₂₈ClN₃O₂ 433.96 Antihistamine derivative; ester functionality

Key Pharmacological and Structural Insights:

Halogenation Effects: The 4-chlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl in Compound 7o . D4 subtypes) . Fluorine substitution (e.g., 3,4-difluorobenzoyl in Compound 8g) enhances binding affinity to receptors sensitive to electronic effects, such as serotonin 5-HT₁A .

Linker and Amide Modifications: The ethyl linker in the target compound provides flexibility, whereas pentanamide in Compound 7o extends hydrophobicity, possibly affecting blood-brain barrier penetration .

Receptor Selectivity :

  • Piperazine derivatives with 4-aryl substitutions (e.g., 4-chlorophenyl) are frequently associated with dopamine D2/D3 receptor modulation. However, the absence of a benzoyl or furoyl group in the target compound may reduce affinity for serotonin receptors compared to Compound 8g or ’s furoyl analog .
  • The dimethylpropanamide group, shared with Efavirenz intermediates (), suggests resistance to enzymatic hydrolysis, a feature critical for prolonged half-life .

Metabolic Considerations :

  • The 2-furoyl group in ’s compound introduces a heterocyclic ring, which may mitigate oxidative metabolism compared to the target compound’s simpler chlorophenyl group .

Research Findings and Implications

  • Dopamine Receptor Interactions: Piperazine-based compounds like the target molecule are often explored for CNS applications. For example, [³H]NGD 94-1 () highlights the role of piperazine derivatives in selectively binding dopamine D4 receptors in non-striatal brain regions (e.g., hippocampus, cortex). While the target compound’s exact affinity is unknown, its structural similarity to D4-selective ligands suggests possible activity in this domain .
  • Antihistamine Analogues : The cetirizine-related structures in demonstrate how piperazine-ethyl linkers can be tailored for H1 receptor antagonism. The target compound’s lack of a diphenylmethyl group (common in antihistamines) likely shifts its activity away from histamine receptors .
  • Synthetic Feasibility : Synthesis routes for analogs (e.g., chromatography in , esterification in ) suggest that the target compound could be prepared using similar piperazine alkylation and amidation steps .

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide, also known as a dopamine D4 receptor ligand, has garnered attention in pharmacological research due to its significant biological activity. This article explores its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.9 g/mol
  • IUPAC Name : N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

The compound features a piperazine moiety, which is critical for its interaction with various receptors, particularly the dopamine D4 receptor.

Dopamine D4 Receptor Affinity

Research indicates that this compound exhibits high affinity for the dopamine D4 receptor. The compound has been shown to have an IC50 value of approximately 0.057 nM, indicating potent binding capabilities. This selectivity is significant as it demonstrates a preference for the D4 receptor over other dopamine subtypes, such as D2 and D3 receptors, with a selectivity ratio exceeding 10,000 .

The biological activity of this compound is primarily mediated through its interaction with the dopamine D4 receptor. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). By selectively modulating D4 receptor activity, the compound may influence dopaminergic signaling pathways associated with these conditions.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds underscore the importance of specific structural features in enhancing receptor affinity and selectivity. For instance:

  • Substituent Variations : Modifications on the phenyl ring tethered to the piperazine significantly influence binding affinity and functional activity.
  • Alkyl Chain Length : The length and branching of the alkyl chain connecting the piperazine to the aromatic system also affect pharmacological properties.

Table 1 summarizes key findings from SAR studies:

CompoundIC50 (nM)Receptor TypeSelectivity Ratio
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide0.057D4>10,000
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide0.12D4>8,000
N-{2-[4-(5-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide0.15D4>7,500

Neuropharmacological Studies

In a series of neuropharmacological evaluations, compounds similar to this compound demonstrated efficacy in animal models of psychosis and anxiety disorders. These studies highlight the potential of targeting the D4 receptor for therapeutic interventions in psychiatric conditions .

Clinical Implications

Given its selective action on the dopamine D4 receptor, this compound may serve as a valuable lead in developing new treatments for psychiatric disorders characterized by dopaminergic dysregulation. Ongoing clinical trials are essential to further elucidate its safety profile and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide, and how is purity ensured?

  • Methodology :

  • Step 1 : React 4-(4-chlorophenyl)piperazine with 2-bromoethylamine in a nucleophilic substitution reaction to form the ethyl-piperazine intermediate.
  • Step 2 : Couple the intermediate with 2,2-dimethylpropanoyl chloride via an amidation reaction under anhydrous conditions.
  • Purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product .
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ 1.25 ppm for dimethyl groups) and HRMS (expected [M+H]+^+: ~375.2 g/mol) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Assay Design :

  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D4 receptors) to measure IC50_{50} values .
  • Selectivity Screening : Test against off-target receptors (e.g., 5-HT1A_{1A}, sigma1) using competitive binding protocols .
  • Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to assess viability at 1–100 μM concentrations .

Advanced Research Questions

Q. How can receptor selectivity (e.g., D4 over D2/D3) be rigorously validated?

  • Methodology :

  • Competitive Binding : Use 3^3H-labeled antagonists (e.g., 3^3H-raclopride for D2/D3) in transfected CHO cells.
  • Data Analysis : Calculate KiK_i values using Cheng-Prusoff equation. Reported selectivity ratios >100-fold for D4 vs. D2/D3 are achievable .
    • Example Data :
ReceptorKiK_i (nM)Selectivity Ratio
D42.31
D2320139
D3280122

Q. What strategies are effective for in vivo evaluation of target engagement?

  • PET Imaging : Radiolabel the methoxy group with 11^{11}C (t1/2_{1/2} = 20.4 min) for dynamic PET scans in non-human primates. High uptake in D4-rich regions (e.g., retina) confirms CNS penetration .
  • Pharmacokinetics : Measure plasma half-life (e.g., ~2.5 hours in rodents) and brain-to-plasma ratio (e.g., 0.8–1.2) via LC-MS/MS .

Q. How should contradictory binding affinity data across studies be resolved?

  • Root Cause Analysis :

  • Assay Variability : Standardize buffer pH (7.4 vs. 6.8) and membrane preparation protocols.
  • Receptor Source : Compare transfected cell lines (e.g., HEK-293 vs. CHO) to control for expression levels .
    • Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted mean KiK_i values .

Q. What computational tools predict metabolite formation and metabolic stability?

  • Tools :

  • CYP450 Metabolism : Use Schrödinger’s QikProp to predict sites of oxidation (e.g., piperazine ring).
  • Half-Life Prediction : Liver microsomal assays (human/rat) with LC-MS/MS quantification. Typical CLint_{int} values: 15–25 μL/min/mg protein .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the 2,2-dimethylpropanamide group may reduce coupling efficiency. Optimize reaction temperature (40–60°C) and use DMAP as a catalyst .
  • Data Reproducibility : Validate NMR spectra against reference compounds (e.g., USP standards) to confirm absence of regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.